molecular formula C24H24N6O2 B2435639 1,7-dibenzyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 898443-34-0

1,7-dibenzyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2435639
CAS No.: 898443-34-0
M. Wt: 428.496
InChI Key: VKQFWQVTWYTRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a synthetic organic compound with the molecular formula C24H24N6O2 and a molecular weight of 428496 This compound is known for its complex structure, which includes multiple aromatic rings and nitrogen-containing heterocycles

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers are investigating its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the core triazino[4,3-h]purine structure, followed by the introduction of benzyl and methyl groups. Common reagents used in these reactions include benzyl chloride, methyl iodide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of 1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same fundamental steps as the laboratory synthesis but is optimized for larger quantities. Quality control measures are implemented to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione can be compared with other similar compounds, such as:

    1,7-dibenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione: This compound has a similar structure but lacks one of the benzyl groups, resulting in different chemical properties.

    1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione derivatives:

The uniqueness of 1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,7-dibenzyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-16-17(2)30-20-21(25-23(30)29(26-16)15-19-12-8-5-9-13-19)27(3)24(32)28(22(20)31)14-18-10-6-4-7-11-18/h4-13,17H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFWQVTWYTRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.